molecular formula C13H21BN2O4S B1458790 (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid CAS No. 1704122-16-6

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid

Cat. No.: B1458790
CAS No.: 1704122-16-6
M. Wt: 312.2 g/mol
InChI Key: QIERKTXDIBDJSR-UHFFFAOYSA-N
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Description

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group and an ethylpiperazine moiety. The unique structure of this compound makes it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid derivative. One common method involves the reaction of 2-methylphenylboronic acid with 4-ethylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

  • **Substitution

Properties

IUPAC Name

[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)12-5-4-11(2)13(10-12)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIERKTXDIBDJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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